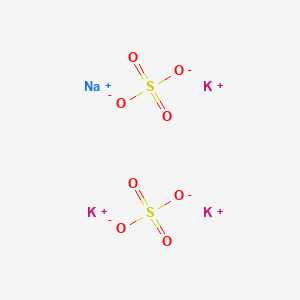
Sodium diprotrizoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diprotrizoate is a contrast agent used in medical imaging procedures such as computed tomography (CT) scans. It is a high-osmolality, water-soluble, iodinated contrast medium that is administered intravenously. Sodium diprotrizoate is commonly used in radiology to enhance the visibility of blood vessels, organs, and tissues in the body.
Mechanism of Action
Sodium diprotrizoate works by absorbing X-rays and increasing the contrast between different tissues in the body. When administered intravenously, sodium diprotrizoate is rapidly distributed throughout the body. It is excreted by the kidneys and eliminated from the body within 24 hours.
Biochemical and Physiological Effects
Sodium diprotrizoate has been shown to cause a variety of biochemical and physiological effects in the body. These effects include changes in blood pressure, heart rate, and renal function. However, these effects are generally mild and transient, and do not pose a significant risk to patients.
Advantages and Limitations for Lab Experiments
Sodium diprotrizoate has several advantages for lab experiments. It is readily available, easy to administer, and has a well-established safety profile. However, it also has some limitations. Sodium diprotrizoate can be toxic to cells at high concentrations, and it may interfere with some experimental assays.
Future Directions
There are several future directions for research on sodium diprotrizoate. One area of interest is the development of new contrast agents with improved safety profiles and enhanced imaging capabilities. Another area of interest is the investigation of the long-term effects of contrast agents on the body. Additionally, researchers may explore the use of sodium diprotrizoate in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to improve diagnostic accuracy.
Conclusion
In conclusion, sodium diprotrizoate is a widely used contrast agent in medical imaging procedures. It has a well-established synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to improve the safety and efficacy of contrast agents and to better understand their long-term effects on the body.
Synthesis Methods
Sodium diprotrizoate is synthesized by reacting diatrizoic acid with sodium hydroxide. The resulting compound is a sodium salt of diatrizoic acid, which has a high iodine content. This synthesis method has been used for many years and is well-established.
Scientific Research Applications
Sodium diprotrizoate is widely used in radiology for diagnostic purposes. It is used to enhance the visibility of blood vessels, organs, and tissues in the body. This enables radiologists to identify abnormalities and diagnose diseases more accurately. Sodium diprotrizoate has also been used in research studies to investigate the effects of contrast agents on the body.
properties
CAS RN |
129-57-7 |
|---|---|
Product Name |
Sodium diprotrizoate |
Molecular Formula |
C13H12I3N2NaO4 |
Molecular Weight |
663.95 g/mol |
IUPAC Name |
sodium;2,4,6-triiodo-3,5-bis(propanoylamino)benzoate |
InChI |
InChI=1S/C13H13I3N2O4.Na/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2;/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22);/q;+1/p-1 |
InChI Key |
MEMHCDLRPADYQY-UHFFFAOYSA-M |
Isomeric SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)CC)I.[Na+] |
Other CAS RN |
129-57-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















